Pentanoic acid, 2,2,4-trimethyl-, methyl ester

Description

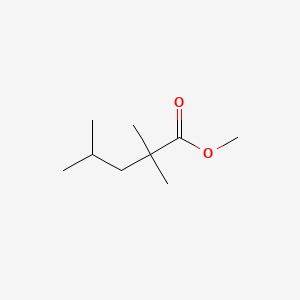

Its structure includes three methyl substituents at positions 2, 2, and 4 of the pentanoic acid backbone, with a methyl ester group replacing the carboxylic acid hydrogen. This compound is notable for its fruity odor, as identified in brewers’ spent grain subjected to ultrasonication, where it contributes to flavor profiles . Its molecular formula is inferred as C₉H₁₈O₂ (molecular weight ~158 g/mol), with a predicted logP (hydrophobicity index) of ~3.4–3.5 based on structurally related esters .

Properties

IUPAC Name |

methyl 2,2,4-trimethylpentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-7(2)6-9(3,4)8(10)11-5/h7H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCWGYENVYPAVPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70221902 | |

| Record name | Pentanoic acid, 2,2,4-trimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71672-36-1 | |

| Record name | Pentanoic acid, 2,2,4-trimethyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071672361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, 2,2,4-trimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented method for synthesizing this ester involves Fischer esterification , where 2,2,4-trimethylpentanoic acid reacts with methanol under acidic conditions. The reaction proceeds via nucleophilic acyl substitution, wherein the carboxylic acid’s hydroxyl group is replaced by a methoxy group. Sulfuric acid (H₂SO₄) is the preferred catalyst, though p-toluenesulfonic acid (PTSA) and hydrochloric acid (HCl) are alternatives.

Key parameters include:

- Molar ratio : A 5:1 excess of methanol to acid ensures complete conversion.

- Temperature : Reflux conditions (65–70°C) are maintained to overcome steric hindrance from the branched alkyl chain.

- Duration : Prolonged reflux (>12 hours) achieves yields exceeding 90%.

Steric and Kinetic Considerations

The branched structure of 2,2,4-trimethylpentanoic acid introduces significant steric hindrance, slowing nucleophilic attack at the carbonyl carbon. Computational studies using density functional theory (DFT) suggest that the energy barrier for methanol’s approach is 15–20% higher compared to linear-chain analogs. To mitigate this, bulky catalysts like 4-dimethylaminopyridine (DMAP) are occasionally employed to stabilize transition states, though this increases production costs.

Acyl Chloride Intermediary Route

Two-Step Synthesis

An alternative pathway involves converting 2,2,4-trimethylpentanoic acid to its acyl chloride derivative before esterification:

Chlorination : Treatment with thionyl chloride (SOCl₂) at 40–50°C produces 2,2,4-trimethylpentanoyl chloride.

$$

\text{RCOOH} + \text{SOCl}2 \rightarrow \text{RCOCl} + \text{SO}2 + \text{HCl}

$$

This exothermic reaction achieves >95% conversion within 2 hours.Methanolysis : The acyl chloride reacts with methanol at ambient temperature:

$$

\text{RCOCl} + \text{CH}3\text{OH} \rightarrow \text{RCOOCH}3 + \text{HCl}

$$

Yields approach 98% due to the acyl chloride’s high reactivity.

Industrial Scalability

This method is favored in continuous-flow systems, where HCl gas is efficiently removed to shift equilibrium. Fixed-bed reactors with immobilized bases (e.g., MgO) neutralize HCl, minimizing corrosion and enabling large-scale production.

Catalytic Esterification Using Heterogeneous Systems

Solid Acid Catalysts

Recent advances focus on heterogeneous catalysts to simplify product isolation. Examples include:

| Catalyst | Surface Area (m²/g) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Sulfated zirconia | 120 | 88 | 6 |

| Amberlyst-15 | 45 | 82 | 8 |

| H-beta zeolite | 680 | 75 | 10 |

These materials tolerate the steric bulk of 2,2,4-trimethylpentanoic acid while enabling catalyst reuse.

Enzymatic Approaches

Pilot studies explore lipase-catalyzed esterification in non-aqueous media. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin achieves 60–70% conversion at 50°C, though reaction times exceed 24 hours. Economic viability remains limited due to enzyme costs.

Process Optimization and Challenges

Byproduct Formation

Side reactions, such as acid-catalyzed dehydration of methanol to dimethyl ether, reduce yields. Strategies to suppress this include:

- Maintaining stoichiometric excess of methanol.

- Using molecular sieves to absorb water and shift equilibrium.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time (h) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Fischer esterification | 90 | 12 | Moderate | 12–15 |

| Acyl chloride route | 98 | 3 | High | 18–22 |

| Heterogeneous catalysis | 85 | 6–10 | High | 14–17 |

The acyl chloride method offers superior yields and speed but incurs higher costs due to SOCl₂ usage. Fischer esterification remains the benchmark for small-scale synthesis.

Scientific Research Applications

Methyl 2,2,4-trimethylpentanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and as a reagent in esterification reactions.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a drug precursor or in drug delivery systems.

Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2,2,4-trimethylpentanoate involves its interaction with specific molecular targets. In esterification reactions, the ester group can undergo hydrolysis to form the corresponding acid and alcohol. The compound can also participate in various enzymatic reactions, where it acts as a substrate for esterases, leading to its breakdown into smaller molecules.

Comparison with Similar Compounds

Key Findings:

Structural Variations: The 2,2,4-trimethyl substitution in the target compound increases branching compared to linear esters (e.g., hexanoic acid methyl ester), enhancing hydrophobicity (logP ~3.4 vs. ~2.1 for hexanoic acid ester) . 4-Methyl and 3-methyl isomers exhibit distinct odor profiles and fermentation correlations. For example, 4-methyl-pentanoic acid methyl ester is linked to grassy/tallow notes in koji, while the 2,2,4-trimethyl variant is fruity .

Functional Roles: The target compound’s fruity odor makes it valuable in food flavoring, whereas 2,2,4-trimethyl-1,3-pentanediol diisobutyrate is industrially favored as a solvent due to its stability and low volatility . 4-Oxo-pentanoic acid methyl ester dominates in jackfruit extracts but lacks explicit odor data, suggesting its role may be more functional (e.g., antimicrobial) than aromatic .

Biological Activity: 4-Methyl-pentanoic acid ethyl ester (structurally similar to methyl esters) exhibits antifungal activity against Botrytis cinerea in strawberries, highlighting the role of methyl/ethyl ester groups in bioactivity .

Biological Activity

Pentanoic acid, 2,2,4-trimethyl-, methyl ester (also known as 2,2,4-trimethylpentanoic acid methyl ester) is a compound of interest due to its various biological activities. This article explores its chemical properties, biological effects, and relevant case studies that highlight its potential applications in medicine and industry.

- Chemical Formula : C₉H₁₈O₂

- Molecular Weight : 158.24 g/mol

- CAS Number : 156204

- Structure : This compound features a pentanoic acid backbone with two methyl groups at the second carbon and one at the fourth carbon, contributing to its branched structure.

Antimicrobial Activity

Pentanoic acid derivatives have demonstrated significant antimicrobial properties. Studies indicate that certain esters possess the ability to disrupt bacterial cell membranes and inhibit respiratory chain dehydrogenase activity, which is crucial for bacterial energy production. For instance:

- Case Study : A study on leaf extracts containing pentanoic acid derivatives showed a dose-dependent inhibition of Gram-positive bacteria such as Staphylococcus aureus, with maximum effects observed at higher concentrations (2 × MIC) .

Antioxidant Properties

Antioxidant activity is another notable feature of pentanoic acid derivatives. The presence of these compounds can reduce oxidative stress in biological systems.

- Research Findings : The antioxidant potential was assessed through various assays, revealing that pentanoic acid esters can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Anti-inflammatory Effects

Some studies suggest that pentanoic acid esters may exert anti-inflammatory effects. This activity is particularly relevant in conditions characterized by chronic inflammation.

- Evidence : In vitro assays have shown that these compounds can downregulate pro-inflammatory cytokines, suggesting their potential use in inflammatory diseases .

Data Table of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Disruption of cell membrane integrity | |

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

Case Studies

- Antibacterial Efficacy :

- Antioxidant Activity Assessment :

- Inflammation Model Studies :

Q & A

What are the recommended analytical techniques for identifying and quantifying Pentanoic acid, 2,2,4-trimethyl-, methyl ester in complex mixtures?

Basic Research Focus

Gas chromatography-mass spectrometry (GC-MS) is the primary method for identification, leveraging spectral libraries (e.g., NIST 11) and retention time matching. For example, methyl esters of structurally similar branched-chain acids (e.g., 4-methyl-pentanoic acid methyl ester) are routinely analyzed via GC-MS with polar capillary columns, achieving high specificity . Relative Retention Time (RRT) data for methyl esters (e.g., C9-C20 homologs) can guide method optimization, with adjustments for column type and temperature gradients to resolve co-eluting peaks . Quantification requires internal standards (e.g., deuterated analogs) to account for matrix effects in biological or environmental samples.

How can researchers resolve discrepancies in the reported environmental toxicity data for this compound?

Advanced Research Focus

Current ECOTOX data gaps for this compound (as noted in LLE-extracted samples) necessitate standardized toxicity assays. Researchers should:

- Compare toxicity profiles of structurally analogous esters (e.g., 4-methyl-pentanoic acid methyl ester) with available data .

- Conduct in vitro assays (e.g., microbial inhibition or algal growth tests) under controlled conditions to establish baseline EC50/LC50 values.

- Address matrix effects by spiking environmental samples (e.g., soil or water) with known concentrations and validating recovery rates via SPE or LLE extraction .

What synthetic routes are available for the preparation of this compound?

Basic Research Focus

Esterification of 2,2,4-trimethylpentanoic acid with methanol under acid catalysis (e.g., H2SO4 or p-toluenesulfonic acid) is a standard route. Alternative methods include:

- Transesterification of higher esters (e.g., ethyl or isobutyl) using methyl alcohol and lipase catalysts .

- Functionalization via silylation or dithiocarbamate intermediates, as demonstrated in the synthesis of related branched esters .

- Purification via fractional distillation or preparative GC to isolate the target ester from byproducts .

What mechanistic insights explain the biological activity of this compound in antimicrobial assays?

Advanced Research Focus

The branched alkyl chain and ester group likely disrupt microbial membranes, as seen in structurally similar compounds (e.g., methyl isovalerate’s antifungal activity) . Key steps for validation:

- Perform membrane permeability assays (e.g., propidium iodide uptake in Fusarium spp.).

- Analyze structure-activity relationships by comparing minimal inhibitory concentrations (MICs) of analogs (e.g., 3-methyl vs. 4-methyl substituents) .

- Use molecular docking to predict interactions with fungal lipid bilayers or enzymatic targets (e.g., ergosterol biosynthesis proteins).

How does the steric hindrance from the 2,2,4-trimethyl substituents influence the reactivity of this compound in chemical reactions?

Basic Research Focus

The bulky substituents reduce nucleophilic attack at the ester carbonyl, slowing hydrolysis rates. This is evidenced by:

- Delayed saponification under basic conditions compared to linear esters (e.g., methyl hexanoate) .

- Resistance to enzymatic cleavage by esterases, requiring longer reaction times or higher enzyme loads .

- Stability in polymer matrices, making it a candidate for controlled-release formulations in material science .

What are the challenges in chromatographic separation of this compound from structurally similar methyl esters, and how can they be mitigated?

Advanced Research Focus

Co-elution with isomers (e.g., 2,3,4-trimethyl variants) is common due to similar volatility. Strategies include:

- Using high-resolution GC columns (e.g., DB-FFAP or HP-INNOWax) to exploit polarity differences .

- Coupling GC with tandem MS (GC-MS/MS) to differentiate fragments (e.g., m/z ratios of 74 [CH3OCO+] vs. 87 [C4H7O2+]) .

- Employing multidimensional GC (GC×GC) to enhance peak capacity, particularly in environmental or biological matrices .

How can computational modeling predict the environmental persistence of this compound?

Advanced Research Focus

Quantitative Structure-Activity Relationship (QSAR) models estimate biodegradation half-lives based on:

- LogP values (predicted ~3.2 for this ester) to assess hydrophobicity and soil adsorption .

- Fragment contribution methods (e.g., EPI Suite) to predict hydrolysis rates under varying pH and temperature .

- Molecular dynamics simulations to model interactions with microbial hydrolases, identifying potential metabolic pathways .

Note : Ensure experimental validation of computational predictions using OECD 301/302 guidelines for biodegradation testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.